5-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide
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Description
5-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H12BrNO3S2 and its molecular weight is 398.29. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the specified compound, demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating potential antiprotozoal applications (Ismail et al., 2004).
Anti-Bacterial Activities
Functionalized N-(4-Bromophenyl)furan-2-carboxamides, through Suzuki-Miyaura Cross-Coupling, demonstrated anti-bacterial activities against clinically isolated drug-resistant bacteria, suggesting their use in developing new antibacterial agents (Siddiqa et al., 2022).
Pharmaceutical Applications
Syntheses of bromo(diethoxyphosphorylmethyl)furans and their isomeric forms have been explored for their potential applications in pharmaceuticals, showcasing the versatility of furan-based compounds in drug development (Pevzner, 2009).
Enzymatic Synthesis of Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters by Candida antarctica Lipase B (CALB) resulted in a series of biobased furan polyesters, indicating applications in sustainable materials synthesis (Jiang et al., 2014).
Degradation of Heterocyclic Compounds
Mutations in Escherichia coli enabled the strain to degrade furan-2-carboxylic acid and thiophene-2-carboxylic acid, highlighting a potential application in environmental bioremediation to breakdown heterocyclic pollutants (Abdulrashid & Clark, 1987).
Properties
IUPAC Name |
5-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S2/c16-13-6-4-10(20-13)15(19)17-8-9-3-5-12(22-9)14(18)11-2-1-7-21-11/h1-7,14,18H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZQAONVLNXXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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